4-Benzoylmorpholine

Description

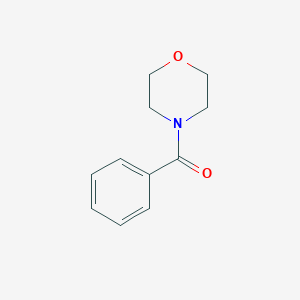

Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(10-4-2-1-3-5-10)12-6-8-14-9-7-12/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCWYEUDIOQXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074533 | |

| Record name | Morpholine, 4-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1468-28-6 | |

| Record name | N-Benzoylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzoylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZOYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8WEF5G9W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Benzoylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoylmorpholine is a chemical compound with noteworthy applications in organic synthesis and potential relevance in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by detailed experimental protocols and data presented for clarity and reproducibility. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Structure

This compound, also known as N-Benzoylmorpholine, is a tertiary amide derived from morpholine and benzoic acid. Its chemical structure consists of a morpholine ring N-acylated with a benzoyl group.

-

IUPAC Name : morpholin-4-yl(phenyl)methanone[1]

-

CAS Number : 1468-28-6[1]

-

Molecular Formula : C₁₁H₁₃NO₂[2]

-

Canonical SMILES : C1COCCN1C(=O)C2=CC=CC=C2[1]

-

InChIKey : FLCWYEUDIOQXEB-UHFFFAOYSA-N[1]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.

| Property | Value | Reference |

| Appearance | White to off-white solid | [3] |

| Melting Point | 73.5-74.0 °C | [3] |

| Boiling Point | 339.1±35.0 °C at 760 mmHg | [3] |

| Density | 1.154 g/cm³ | [1] |

| Flash Point | 158.9 °C | [1] |

| pKa (Predicted) | -1.45 ± 0.20 | |

| LogP (Predicted) | -0.11 |

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of a tertiary amide. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, which influences its reactivity.

-

Hydrolysis : As an amide, this compound can be hydrolyzed to morpholine and benzoic acid under acidic or basic conditions, typically requiring elevated temperatures.

-

Reduction : The carbonyl group can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 4-benzylmorpholine.

-

Electrophilic Aromatic Substitution : The benzene ring can undergo electrophilic aromatic substitution reactions. The benzoyl group is deactivating and meta-directing.

-

Nucleophilic Acyl Substitution : The carbonyl carbon is susceptible to attack by strong nucleophiles, although it is less reactive than the corresponding acyl chloride or anhydride.

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR (400 MHz, CDCl₃) : δ 7.38–7.31 (m, 5H, Ar-H), 3.80–3.28 (m, 8H, morpholine-H).[4]

-

¹³C NMR : Spectral data is available and indicates the presence of the carbonyl carbon and the distinct carbons of the phenyl and morpholine rings.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum would show a characteristic strong absorption band for the amide C=O stretching vibration, typically in the range of 1630-1680 cm⁻¹.[5]

-

Mass Spectrometry (GC-MS) : The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[1]

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of morpholine with benzoyl chloride.

Materials:

-

Morpholine

-

Benzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (1.0 eq) in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Simultaneously add benzoyl chloride (1.05 eq) and 10% sodium hydroxide solution (2.5 eq) dropwise, maintaining the temperature below 10 °C. The NaOH solution neutralizes the HCl generated during the reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a white solid.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[6]

Materials:

-

This compound

-

Phosphate buffers (pH 1.2, 4.5, 6.8)

-

Water bath shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to flasks containing phosphate buffers at different pH values (e.g., 1.2, 4.5, and 6.8).

-

Place the flasks in a water bath shaker maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometric method.

-

The solubility is reported in units such as mg/mL or mol/L.

Visualizations

Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

Key Property Relationships of this compound

References

N-Benzoylmorpholine: A Comprehensive Technical Guide to its Synthesis and Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoylmorpholine is a chemical compound belonging to the amide family, characterized by a benzoyl group attached to the nitrogen atom of a morpholine ring. This guide provides an in-depth exploration of its synthesis, primarily through the Schotten-Baumann reaction, and a detailed analysis of the underlying reaction mechanism. The morpholine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[1][2] Understanding the synthesis and reactivity of derivatives like N-Benzoylmorpholine is therefore of significant interest to professionals in drug discovery and development.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of N-Benzoylmorpholine is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Properties of N-Benzoylmorpholine

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₂ | [3][4][5] |

| Molecular Weight | 191.23 g/mol | [3][4][5] |

| CAS Number | 1468-28-6 | [4] |

| Appearance | White to off-white solid | ChemSpider Synthetic Pages |

| Melting Point | 74 °C | [3] |

| Boiling Point | 339.1 ± 35.0 °C at 760 mmHg | [3][6] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.21-7.40 (m, 5H, ArH), 3.50 (br, s, 6H, CH₂), 3.29 (br, s, 2H, CH₂) | ChemSpider Synthetic Pages |

| ¹³C NMR (75.5 MHz, CDCl₃) | δ 169.8 (C=O), 134.7 (Ar-Cq), 129.3 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 76.6 (CH₂), 74.0 (CH₂), 66.3 (CH₂) | ChemSpider Synthetic Pages |

| Mass Spectrometry (ESI) | m/z 191.0 (M+H)⁺ | ChemSpider Synthetic Pages |

Synthesis of N-Benzoylmorpholine

The most common and efficient method for the synthesis of N-Benzoylmorpholine is the Schotten-Baumann reaction. This reaction involves the acylation of a primary or secondary amine with an acyl halide or anhydride in the presence of a base.[7][8]

Reaction Scheme

Caption: General reaction scheme for the synthesis of N-Benzoylmorpholine.

Detailed Experimental Protocol

This protocol is adapted from established Schotten-Baumann reaction procedures.[7][9][10]

Materials and Equipment:

-

Morpholine

-

Benzoyl chloride

-

Triethylamine (or 10% aqueous Sodium Hydroxide)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane. If using aqueous sodium hydroxide, dissolve the morpholine in DCM and prepare the NaOH solution separately.

-

Addition of Acyl Chloride: Cool the reaction mixture in an ice bath. Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution using a dropping funnel. The addition should be controlled to maintain a low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 1 M HCl (if triethylamine was used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization, typically from a solvent mixture like ethanol/water, to yield the final N-Benzoylmorpholine product.

-

Safety Precautions:

-

Benzoyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Morpholine and triethylamine are corrosive and have strong odors.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of N-Benzoylmorpholine.

Reaction Mechanism

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer (in the presence of a base): A base in the reaction mixture (e.g., triethylamine or hydroxide ion) removes the proton from the positively charged nitrogen atom in the tetrahedral intermediate. This step is crucial as it neutralizes the intermediate and drives the reaction forward.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

-

Formation of Byproduct: The chloride ion then combines with the protonated base to form the final byproduct (e.g., triethylammonium chloride or hydrochloric acid, which is then neutralized by the excess base).

Mechanism Diagram

The following diagram provides a visual representation of the reaction mechanism.

Caption: Reaction mechanism of N-Benzoylmorpholine synthesis.

Alternative Synthesis Methods

While the Schotten-Baumann reaction is prevalent, other methods for amide bond formation can be applied for the synthesis of N-acyl amides. These include:

-

Enzymatic Synthesis: Biocatalytic methods using enzymes like lipases can synthesize amides under milder conditions.[12][13] This approach is part of a growing interest in "green chemistry" to avoid harsh reagents and byproducts.[12][14]

Relevance in Drug Development

The morpholine ring is a key structural motif in many biologically active compounds.[1] Its presence can confer desirable properties such as:

-

Improved Physicochemical Properties: The morpholine moiety can enhance aqueous solubility and provide a favorable balance of lipophilic and hydrophilic character, which is crucial for drug absorption and distribution.[15]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.

-

Receptor Interaction: The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets.

Morpholine derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[16] While N-Benzoylmorpholine itself may not be a final drug product, it serves as a valuable intermediate or building block in the synthesis of more complex molecules with potential therapeutic applications. Its synthesis and reactions are therefore of fundamental importance to medicinal chemists and drug development professionals.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-benzoylmorpholine | CAS#:1468-28-6 | Chemsrc [chemsrc.com]

- 4. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. testbook.com [testbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 12. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Molecular structure and weight of morpholin-4-yl(phenyl)methanone.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for morpholin-4-yl(phenyl)methanone. The information is intended to support research and development activities where this molecule is of interest.

Molecular Structure and Properties

Morpholin-4-yl(phenyl)methanone, also known as N-Benzoylmorpholine, is a chemical compound with the molecular formula C₁₁H₁₃NO₂.[1][2][3] It consists of a morpholine ring attached via its nitrogen atom to a carbonyl group, which is in turn bonded to a phenyl group.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | morpholin-4-yl(phenyl)methanone[1][4] |

| CAS Number | 1468-28-6[1][2][4] |

| Molecular Formula | C₁₁H₁₃NO₂[1][2][3][5] |

| Synonyms | N-Benzoylmorpholine, 4-Benzoylmorpholine[2][4][5] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 191.23 g/mol [1][2][3] |

| Melting Point | 73.5-74.0 °C[6] |

| Boiling Point | 339.1 °C (Predicted)[6] |

| Density | 1.154 g/cm³ (Predicted)[4][6] |

| Appearance | White to off-white solid[6] |

Spectroscopic Data

| Type | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.21-7.40 (m, 5H, ArH), 3.50 (br, s, 6H, CH₂), 3.29 (br, s, 2H, CH₂)[7] |

| ¹³C NMR (75.5 MHz, CDCl₃) | δ 169.8 (C=O), 134.7 (Ar-Cq), 129.3 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 66.3 (CH₂), 47.0 (CH₂), 42.0 (CH₂) |

| Mass Spectrum (ESI) | m/z 191.0 (M+H)⁺[7] |

Experimental Protocols

A common and effective method for the synthesis of morpholin-4-yl(phenyl)methanone is the amidation of benzoyl chloride with morpholine.

Synthesis of Morpholin-4-yl(phenyl)methanone

Materials:

-

Morpholine

-

Triethylamine

-

Dichloromethane (DCM)

-

Benzoyl chloride

-

Water

-

Sodium sulfate

Procedure:

-

To a stirred solution of morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane at ambient temperature, carefully add benzoyl chloride (0.9 equivalents) dropwise. The addition rate should be controlled to minimize the boiling of the solvent.

-

Stir the resulting mixture for an additional hour at room temperature.

-

Add water to the reaction mixture to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash them with water.

-

Dry the organic layer over sodium sulfate.

-

Remove the solvent under reduced pressure to yield the final product.

Visualizations

Molecular Structure

Caption: Molecular structure of morpholin-4-yl(phenyl)methanone.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of morpholin-4-yl(phenyl)methanone.

References

- 1. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Morpholine, 4-benzoyl- | SIELC Technologies [sielc.com]

- 6. This compound | 1468-28-6 [chemicalbook.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

A Technical Guide to the Solubility Profile of 4-Benzoylmorpholine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility profile of 4-Benzoylmorpholine in a range of common organic solvents. Due to the limited availability of public domain quantitative solubility data for this compound, this document focuses on establishing robust experimental protocols. It outlines the thermodynamic (shake-flask) and kinetic solubility determination methods, along with analytical quantification using High-Performance Liquid Chromatography (HPLC). Furthermore, it presents a framework for the systematic presentation of solubility data to aid in drug development and formulation research.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical research.[1][2][3] A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and in vitro assay design.[4][5] Poor solubility can present significant challenges in drug discovery and development, affecting bioavailability and leading to unreliable in vitro test results.[4][6] This guide details the necessary experimental procedures to generate a comprehensive solubility profile of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing solubility experiments and interpreting the results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][3] |

| Molecular Weight | 191.23 g/mol | [1][2] |

| Melting Point | 73.5-74.0 °C | [2] |

| Boiling Point | 339.1±35.0 °C (Predicted) | [2] |

| Density | 1.154±0.06 g/cm³ (Predicted) | [2] |

| Appearance | White to off-white solid | [2] |

| pKa | -1.45±0.20 (Predicted) | [2] |

Data Presentation: A Framework for Reporting Solubility

While specific quantitative data is not currently available, Table 2 provides a structured template for reporting the experimentally determined solubility of this compound. This format allows for easy comparison of solubility across different solvents and temperatures.

Table 2: Solubility of this compound in Common Organic Solvents at Various Temperatures (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Alcohols | ||||

| Methanol | 25 | Data to be determined | Data to be determined | Thermodynamic |

| 40 | Data to be determined | Data to be determined | Thermodynamic | |

| Ethanol | 25 | Data to be determined | Data to be determined | Thermodynamic |

| 40 | Data to be determined | Data to be determined | Thermodynamic | |

| Isopropanol | 25 | Data to be determined | Data to be determined | Thermodynamic |

| 40 | Data to be determined | Data to be determined | Thermodynamic | |

| Ketones | ||||

| Acetone | 25 | Data to be determined | Data to be determined | Thermodynamic |

| 40 | Data to be determined | Data to be determined | Thermodynamic | |

| Esters | ||||

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Thermodynamic |

| 40 | Data to be determined | Data to be determined | Thermodynamic | |

| Ethers | ||||

| Diethyl Ether | 25 | Data to be determined | Data to be determined | Thermodynamic |

| Aromatic Hydrocarbons | ||||

| Toluene | 25 | Data to be determined | Data to be determined | Thermodynamic |

| Halogenated Solvents | ||||

| Dichloromethane | 25 | Data to be determined | Data to be determined | Thermodynamic |

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7][8] It measures the concentration of a saturated solution of a compound in a specific solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

HPLC system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[8]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[8]

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method (see section 4.3).

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.[6][9][10]

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Selected organic solvents

-

96-well microtiter plates

-

Plate shaker

-

Plate reader (e.g., UV-Vis or nephelometer)

Procedure:

-

Dispense a small volume of the this compound DMSO stock solution into the wells of a microtiter plate.[9]

-

Add the selected organic solvent to each well to achieve the desired final concentration.

-

Mix the contents thoroughly using a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.[6]

-

Measure the solubility. This can be done by:

-

The concentration is determined by comparing the measurement to a calibration curve.

Analytical Quantification by HPLC

A robust HPLC method is essential for accurately quantifying the concentration of this compound in the collected samples. A reverse-phase HPLC method is suitable for this compound.[11]

Suggested HPLC Parameters:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape) can be optimized.[11]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely around 254 nm).

-

Column Temperature: 30 °C

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared (filtered and diluted) samples from the solubility experiments.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for determining the thermodynamic and kinetic solubility of this compound.

References

- 1. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1468-28-6 [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. asianpubs.org [asianpubs.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Separation of Morpholine, 4-benzoyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Core Reactivity of the Morpholine Ring: A Technical Guide for Drug Development Professionals

An In-depth Guide to the Fundamental Chemical Reactivity of the N-Substituted Morpholine Ring for Researchers, Scientists, and Drug Development Professionals.

Introduction

Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone scaffold in modern medicinal chemistry.[1] Its frequent appearance in FDA-approved drugs and clinical candidates stems from its unique ability to impart favorable physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic/pharmacodynamic (PK/PD) profiles.[1][2][3][4] The morpholine ring can act as an interacting element with biological targets, a rigid scaffold to orient pharmacophoric groups, or a modulator of a compound's overall properties.[3][5]

This technical guide provides a comprehensive overview of the fundamental reactivity of the morpholine ring, with a specific focus on N-substituted derivatives relevant to drug design and development. We will explore the electronic properties that govern its reactivity, key reactions at the nitrogen and carbon atoms, and the common metabolic pathways that influence the in vivo fate of morpholine-containing compounds.

Electronic and Structural Properties

The reactivity of the morpholine ring is dictated by its distinct electronic and conformational features.

-

Electronic Effects: The presence of the ether oxygen atom significantly influences the ring's electronic character. Through a negative inductive effect, the oxygen withdraws electron density from the nitrogen atom.[2][6] This makes the nitrogen in morpholine less basic and less nucleophilic compared to structurally similar secondary amines like piperidine.[6][7] The pKa of morpholinium, the conjugate acid of morpholine, is approximately 8.4-8.5, reflecting this reduced basicity.[8] This pKa value is advantageous in drug design, as it can enhance solubility and permeability.[3]

-

Conformational Analysis: The morpholine ring predominantly adopts a flexible chair conformation.[9][10] In N-substituted morpholines, the substituent can occupy either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric hindrance.[11] This conformational flexibility allows the ring and its substituents to adapt to the binding pockets of biological targets, such as the key hydrogen bond interaction observed between the morpholine oxygen of ZSTK474 and the hinge region of PI3K.[5] In aqueous solutions, the contribution of the axial chair conformer is known to increase.[10]

Key Reaction Pathways

The primary sites of reactivity on an N-substituted morpholine ring are the nitrogen atom and the carbons alpha to the nitrogen and oxygen (C2, C3, C5, C6).

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base, enabling a variety of essential synthetic transformations.

-

N-Alkylation and N-Arylation: These are fundamental reactions for diversifying morpholine scaffolds. Direct alkylation with alkyl halides, often in the presence of a weak base like potassium carbonate, is a common method.[12][13] Reductive amination, reacting the morpholine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another robust strategy for introducing a wide range of substituents.[12]

-

Acylation and Sulfonylation: The nitrogen readily reacts with acyl chlorides, sulfonyl chlorides, and other electrophiles to form amides and sulfonamides, respectively. These reactions are crucial for creating linkers or introducing specific pharmacophoric features.[4]

-

Salt Formation: As a base, morpholine and its N-alkyl derivatives react rapidly with both inorganic and organic acids to form the corresponding salts, which is often used to improve the solubility and handling of pharmaceutical compounds.[14]

-

Oxidation: The nitrogen can be oxidized to form N-oxides. For instance, N-methylmorpholine is oxidized to N-methylmorpholine-N-oxide (NMO), a widely used co-oxidant in transition metal-catalyzed reactions.

Reactions at the α-Carbon (C2/C6 and C3/C5)

The carbon atoms adjacent to the heteroatoms are susceptible to oxidation and functionalization, which are critical considerations for both synthesis and metabolic stability.

-

Oxidation to Lactams: The α-carbons next to the nitrogen (C3 and C5) are particularly prone to oxidation, a common metabolic pathway that leads to the formation of lactams (morpholin-3-ones).[15][16] This transformation can also be achieved synthetically using various oxidizing agents. A notable metal-free method involves oxoammonium-catalyzed oxidation, which can convert a broad range of N-substituted amines, including morpholines, into their corresponding lactams under mild conditions.[17][18]

-

C-H Functionalization: Direct functionalization of α-C–H bonds is a powerful strategy for synthesizing complex, substituted morpholines.[19] Methods include:

-

Electrochemical Oxidation: Electrochemical methods can achieve C-H oxidation and subsequent functionalization, such as methoxylation.

-

Hydride Transfer: Protecting-group-free approaches can generate an intermediate imine via intermolecular hydride transfer, which is then trapped by a nucleophile to yield the α-substituted product.[19]

-

Palladium-Catalyzed Carboamination: This key reaction allows for the stereocontrolled synthesis of substituted morpholines, such as cis-3,5-disubstituted derivatives, from amino alcohol precursors.[20]

-

Ring Stability and Ring-Opening Reactions

The morpholine ring is generally stable under physiological conditions and in many chemical reactions. However, under forcing conditions, ring-opening can occur.

-

Metabolic Ring Cleavage: In vivo, a primary metabolic pathway involves the enzymatic cleavage of a C-N bond, leading to the formation of an open-chain amino acid intermediate.[15] For morpholine itself, this results in 2-(2-aminoethoxy)acetic acid, which is further metabolized.[15]

-

Synthetic Ring Opening: While less common than ring formation, ring-opening reactions can be induced. For example, high temperatures in the presence of certain catalysts during N-alkylation reactions can lead to ring-opening as a side reaction.[21][22] Conversely, ring-opening of strained heterocycles like aziridines and epoxides is a powerful strategy for the de novo synthesis of highly substituted morpholine rings.[16][23]

Data Presentation

Table 1: Physicochemical Properties of Morpholine

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₉NO | [6] |

| Molecular Weight | 87.12 g/mol | [6] |

| Boiling Point | 129 °C | [6] |

| Melting Point | -5 °C | [6] |

| Density | 1.007 g/cm³ | [6] |

| pKa (conjugate acid) | 8.36 - 8.50 | [8][14] |

| Solubility | Miscible with water and many organic solvents | [7][14] |

Table 2: Summary of Key Synthetic Reactions

| Reaction Type | Reagents & Conditions | Product Type | Typical Yields | Reference(s) |

| Direct N-Alkylation | Alkyl halide (e.g., BnBr), K₂CO₃, DMF, 50-80 °C | N-Alkyl Morpholine | 90-98% | [12] |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCE | N-Alkyl Morpholine | 80-95% | [12] |

| α-Oxidation to Lactam | N-Boc-morpholine, ketoABNO (5 mol%), mCPBA, MeCN | N-Boc-morpholin-3-one | ~95% | [17] |

| Pd-Catalyzed Carboamination | O-allyl ethanolamine, ArBr, Pd(OAc)₂, P(2-furyl)₃, NaOtBu | cis-3,5-Disubstituted Morpholine | 46-66% | [20] |

| Copper-Catalyzed 3-Component Synthesis | Amino alcohol, aldehyde, diazomalonate, Cu(I) catalyst | Highly Substituted Morpholine | 41-70% | [24] |

Mandatory Visualizations

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine - Wikipedia [en.wikipedia.org]

- 7. atamankimya.com [atamankimya.com]

- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. benchchem.com [benchchem.com]

- 13. cyberleninka.ru [cyberleninka.ru]

- 14. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 15. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Oxoammonium-Catalyzed Oxidation of N-Substituted Amines [organic-chemistry.org]

- 19. Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. akjournals.com [akjournals.com]

- 23. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of 4-Benzoylmorpholine in materials science.

Despite a comprehensive investigation into the potential applications of 4-Benzoylmorpholine in materials science, a thorough review of publicly available scientific literature, patents, and technical databases reveals a significant lack of specific information on its use in this field. While the foundational properties of this compound are documented, its role in the development of advanced materials, such as polymers, coatings, or adhesives, remains largely unexplored in the public domain.

This compound, a chemical compound with the formula C₁₁H₁₃NO₂, is commercially available and its basic physicochemical properties are known. However, detailed studies or reports outlining its utility as a monomer, photoinitiator, curing agent, or functional additive in materials science are not readily accessible.

Our extensive search encompassed targeted queries for its involvement in polymerization processes, including photopolymerization and UV curing, as well as its potential incorporation into coatings and adhesives. Furthermore, investigations into derivatives of this compound and the broader class of N-acylmorpholines did not yield specific, quantifiable data or established experimental protocols related to materials science applications.

While the morpholine moiety itself is a known constituent in various polymers and functional materials, often imparting properties such as thermal stability or serving as a building block for stimuli-responsive polymers, the specific contributions and potential advantages of the 4-benzoyl substitution remain uncharacterized in the context of materials science.

This absence of data prevents the compilation of an in-depth technical guide with quantitative data, detailed experimental methodologies, and visualizations of signaling pathways or experimental workflows as requested. The scientific and industrial communities have yet to extensively publish research that would form the basis of such a document.

Therefore, for researchers, scientists, and professionals in drug development and materials science, this compound represents a largely uncharted area of research. Its unique chemical structure, combining a benzoyl group with a morpholine ring, may offer interesting properties, but its potential applications in materials science are yet to be discovered and documented. Future research in this area would be necessary to unlock and characterize its capabilities.

4-Benzoylmorpholine: A Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and emergency procedures for 4-Benzoylmorpholine in a laboratory setting. The following sections detail the compound's properties, hazards, and recommended safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

Compound Identification and Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₃NO₂.[1][2][3] It is also known by several synonyms, including N-Benzoylmorpholine and (Morpholin-4-yl)(phenyl)methanone.[2][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1468-28-6 | [1][2][3] |

| Molecular Weight | 191.23 g/mol | [1][3][5] |

| Melting Point | 73.5-74.0 °C | [1][2] |

| Boiling Point | 339.1 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 158.9 ± 25.9 °C | [2] |

| Vapour Pressure | 0.0 ± 0.7 mmHg at 25°C | [2] |

| LogP | -0.11 | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All laboratory personnel must be aware of its potential health effects and handle it accordingly.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Source(s) |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][6][7] |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation | [5][6][7] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | [5][6] |

Pictogram:

Toxicological Information

Limited toxicological data is available for this compound. The available data indicates acute oral toxicity.

Table 3: Acute Toxicity Data for this compound

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Source(s) |

| LD50 | Intraperitoneal | Rodent - mouse | 1070 mg/kg | Details of toxic effects not reported other than lethal dose value. | [2] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is mandatory to prevent exposure.

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses, especially when there is a risk of splashing.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a fully buttoned lab coat, and other protective clothing as necessary to prevent skin contact.[8]

-

Respiratory Protection: If working in a poorly ventilated area or with fine powders that could become airborne, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[8]

Engineering Controls

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Handling Procedures

-

Hygiene: Do not eat, drink, or smoke in the work area.[8][10] Wash hands thoroughly after handling.[8][10]

-

Dispensing: When weighing and dispensing the solid, take measures to avoid generating dust.

-

Cross-Contamination: Avoid contact with incompatible materials, such as strong oxidizing agents.[8]

Storage

-

Temperature: Store in a cool, dry place.[8]

-

Container: Keep the container tightly closed.[8]

-

Incompatibilities: Keep away from oxidizing agents.[8]

Experimental Protocols

As specific experimental protocols for this compound are not publicly available, a generalized workflow for handling a novel research compound is provided below. This should be adapted based on the specific requirements of your experiment.

General Workflow for Handling this compound

Caption: A generalized experimental workflow for a novel compound.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[7][10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[7][10]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 4.1.[8] Evacuate personnel to a safe area.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

-

Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[8] Ventilate the area and wash the spill site after material pickup is complete.[8]

Logical Relationship of this Guide

Caption: Logical flow of information in this technical guide.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this compound. Always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer and follow all applicable institutional and governmental safety regulations.

References

- 1. This compound CAS#: 1468-28-6 [m.chemicalbook.com]

- 2. This compound | CAS#:1468-28-6 | Chemsrc [chemsrc.com]

- 3. This compound | 1468-28-6 [chemicalbook.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS # 1468-28-6, this compound, Morpholin-4-yl-phenylmethanone, 4-Morpholinyl phenyl ketone - chemBlink [ww.chemblink.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Genesis of N-Benzoyl Amides: A Technical Guide to their Historical Context, Discovery, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzoyl amides, a cornerstone of modern organic and medicinal chemistry, represent a class of compounds with a rich and influential history. Characterized by the presence of a benzoyl group attached to a nitrogen atom of an amide, these structures are not only pivotal intermediates in organic synthesis but are also integral to the frameworks of numerous pharmaceuticals and biologically active molecules. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of N-benzoyl amides, detailing the seminal experimental protocols that enabled their synthesis and the evolution of our understanding of their biological significance.

Historical Context and Discovery

The story of N-benzoyl amides is intrinsically linked to the development of synthetic organic chemistry in the 19th century. Prior to the mid-1800s, the synthesis of amides was a challenging endeavor. Early methods were often harsh and lacked general applicability.

Precursors to a Revolution: Early Amide Synthesis

One of the earliest notable contributions to amide synthesis came from French chemist Charles Frédéric Gerhardt in 1853. While investigating acid anhydrides, Gerhardt observed the formation of amides from the reaction of these anhydrides with amines. This discovery provided one of the first reliable methods for creating the amide bond, laying the groundwork for future developments.

Another significant advancement, predating the widespread synthesis of N-benzoyl amides, was the Hofmann rearrangement, discovered by August Wilhelm von Hofmann in 1881.[1][2] This reaction, which converts a primary amide to a primary amine with one fewer carbon atom, proceeds through an isocyanate intermediate and demonstrated a novel transformation of the amide functional group.[2]

The Schotten-Baumann Revolution

The landscape of N-benzoyl amide synthesis was fundamentally altered in 1883 with the discovery of the reaction that now bears the names of German chemists Carl Schotten and Eugen Baumann. Their method, now famously known as the Schotten-Baumann reaction, provided a simple and efficient means of acylating amines and alcohols. The reaction, typically carried out in a two-phase system of water and an organic solvent with a base, allowed for the high-yield synthesis of N-benzoyl amides from benzoyl chloride and an amine.[3] The base, usually aqueous sodium hydroxide, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[3]

This discovery was a significant breakthrough, as it provided a versatile and broadly applicable method for creating N-benzoyl amides and other acylated compounds under relatively mild conditions. The Schotten-Baumann reaction quickly became a staple in organic synthesis and remains a widely used method to this day.

Key Experimental Protocols

While accessing the exact quantitative data from the original 19th-century publications by Schotten and Baumann is challenging, detailed and reliable protocols for the Schotten-Baumann reaction were later published and refined. The following procedure for the synthesis of N-benzoylpiperidine, adapted from Organic Syntheses, provides a classic example of this methodology.

Synthesis of N-Benzoylpiperidine via the Schotten-Baumann Reaction

This protocol details the preparation of N-benzoylpiperidine from piperidine and benzoyl chloride.

Reactants and Products:

| Compound | Molar Mass ( g/mol ) | Amount (moles) | Amount (g) | Amount (mL) |

| Piperidine | 85.15 | 2.0 | 170 | - |

| Benzoyl Chloride | 140.57 | 2.0 | 280 | - |

| Sodium Hydroxide | 40.00 | 2.6 | 105 | - |

| Water | 18.02 | - | - | 800 |

| Benzene | 78.11 | - | - | 250 (optional) |

| Product: | ||||

| N-Benzoylpiperidine | 189.26 | Theoretical: 2.0 | Theoretical: 378.5 | - |

Procedure:

-

A mixture of 105 g (2.6 moles) of sodium hydroxide, 170 g (2.0 moles) of piperidine, and 800 mL of water is prepared in a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel.

-

The mixture is cooled, and 280 g (2.0 moles) of benzoyl chloride is added dropwise with vigorous stirring, while maintaining the temperature at 35-40°C.

-

After the addition is complete, stirring is continued until the odor of benzoyl chloride is no longer perceptible.

-

The oily product layer is separated. If an emulsion forms, 250 mL of benzene can be added to facilitate separation.

-

The organic layer is dried with a small amount of potassium carbonate.

-

The product is purified by distillation.

Yield:

The reported yield for this procedure is typically high, demonstrating the efficiency of the Schotten-Baumann reaction.

N-Benzoyl Amides in Drug Development and Their Signaling Pathways

The N-benzoyl amide motif and the more general amide linkage are central to the structure and function of many important drugs. Several of these compounds exert their therapeutic effects by modulating specific signaling pathways.

Local Anesthetics: Blockers of Voltage-Gated Sodium Channels

A significant class of drugs containing an amide linkage, structurally related to N-benzoyl amides, are the local anesthetics such as lidocaine, procainamide, and benzocaine. These drugs function by blocking voltage-gated sodium channels in the neuronal cell membrane.[4][5][6][7][8]

The general mechanism involves the drug diffusing across the neuronal membrane in its uncharged form.[7] Once inside the cell, it becomes protonated and binds to a specific site within the pore of the voltage-gated sodium channel.[7] This binding event physically obstructs the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[6][9] By preventing this signal transmission, these drugs produce a local anesthetic effect.[9]

// Relationships Nerve_Impulse -> Na_Channel_Closed [label="Depolarization"]; Na_Channel_Closed -> Na_Channel_Open; Na_ion_ext -> Na_Channel_Open [label="Influx"]; Na_Channel_Open -> Na_ion_int [style=invis];

Lidocaine_ext -> Lidocaine_int [label="Diffusion & Protonation"]; Lidocaine_int -> Na_Channel_Open [label="Binding"]; Na_Channel_Open -> Na_Channel_Blocked [style=invis];

Na_Channel_Blocked -> No_Impulse;

{rank=same; Na_Channel_Closed; Na_Channel_Open; Na_Channel_Blocked;} } dot Figure 1: Mechanism of action of amide-based local anesthetics.

Capsaicin and the TRPV1 Pathway

Capsaicin, the pungent compound in chili peppers, is a naturally occurring N-acyl amide. Its biological activity is mediated through the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel.[10][11][12] The biosynthesis of capsaicin involves the condensation of vanillylamine with a branched-chain fatty acid.[13][14][15]

When capsaicin binds to the TRPV1 receptor, it causes the channel to open, leading to an influx of calcium and sodium ions.[12] This influx depolarizes the sensory neuron, initiating a signal that is transmitted to the brain and perceived as heat and pain.[11] Prolonged activation of the TRPV1 receptor by capsaicin leads to a desensitization of the neuron, which is the basis for its use as a topical analgesic.[16]

Conclusion

The discovery and development of synthetic routes to N-benzoyl amides, particularly the Schotten-Baumann reaction, were pivotal moments in the history of organic chemistry. These reactions not only provided access to a vast array of new compounds but also laid the foundation for the synthesis of complex molecules with significant biological activity. From the early explorations of amide synthesis to the elucidation of the intricate signaling pathways modulated by N-benzoyl amide-containing drugs, the journey of this functional group highlights the powerful interplay between fundamental chemical discovery and its profound impact on medicine and biology. The principles established by pioneers like Schotten and Baumann continue to resonate in modern research, underscoring the enduring legacy of their contributions.

References

- 1. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 4. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 7. Benzocaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lidocaine - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Physiology and Pharmacology of the Vanilloid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biochemistry and molecular biology of capsaicinoid biosynthesis: recent advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemistry and molecular biology of capsaicinoid biosynthesis: recent advances and perspectives - ProQuest [proquest.com]

- 15. Capsaicin - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application of 4-Benzoylmorpholine as a Photoinitiator in UV Curing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylmorpholine is a Type II photoinitiator used in ultraviolet (UV) curing applications. Structurally, it belongs to the benzophenone family of photoinitiators. Upon exposure to UV radiation, this compound undergoes a transition to an excited triplet state. In this state, it abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate free radicals. These radicals then initiate the polymerization of acrylate or methacrylate monomers and oligomers, leading to the rapid formation of a crosslinked polymer network. This process, known as UV curing, is a fast, efficient, and environmentally friendly method for curing coatings, inks, adhesives, and other materials.

Due to a lack of extensive publicly available data specifically for this compound, the following application notes and protocols are based on the well-characterized performance of its parent compound, benzophenone, and other closely related Type II photoinitiators. These provide a strong starting point for formulation development and experimental design using this compound.

Mechanism of Photoinitiation

The photoinitiation process for Type II photoinitiators like this compound involves a bimolecular reaction. The key steps are:

-

Photoexcitation: this compound absorbs UV light and is promoted from its ground state to an excited singlet state, which then undergoes intersystem crossing to a more stable, longer-lived triplet state.

-

Hydrogen Abstraction: The excited triplet state of this compound abstracts a hydrogen atom from a co-initiator (synergist), typically an amine-based compound. This results in the formation of a ketyl radical and an amine-derived radical.

-

Initiation: The amine-derived radical is typically the primary species that initiates the polymerization of the reactive monomers and oligomers in the formulation.

Quantitative Data: Performance of Representative Type II Photoinitiators

The following tables summarize typical performance data for Type II photoinitiators in standard UV-curable formulations. This data can be used as a benchmark when formulating with this compound.

Table 1: Curing Performance of Benzophenone in a Standard Acrylate Formulation

| Property | Value | Test Conditions |

| Photoinitiator System | Benzophenone (3 wt%) + Ethyl-4-(dimethylamino)benzoate (EDAB) (4 wt%) | |

| Formulation Base | Epoxy Acrylate (60 wt%), Tripropyleneglycol Diacrylate (33 wt%) | |

| UV Source | Medium-pressure mercury lamp | |

| UV Dose | 500 mJ/cm² | |

| Film Thickness | 25 µm | |

| Tack-Free Time | 2-4 seconds | Surface cure evaluation |

| Pencil Hardness | 2H - 3H | ASTM D3363 |

| Solvent Resistance (MEK double rubs) | >100 | ASTM D5402 |

| Adhesion (Cross-hatch) | 5B | ASTM D3359 |

Table 2: Comparison of Different Amine Synergists with Benzophenone

| Amine Synergist (4 wt%) | Tack-Free Time (s) | Pencil Hardness |

| Ethyl-4-(dimethylamino)benzoate (EDAB) | 2.5 | 2H |

| 2-Ethylhexyl-4-(dimethylamino)benzoate (EHA) | 3.0 | 2H |

| Triethanolamine (TEA) | 4.5 | H |

Experimental Protocols

The following are detailed protocols for the preparation and characterization of UV-curable formulations using a Type II photoinitiator like this compound.

Protocol 1: Preparation of a UV-Curable Clear Coating

Objective: To prepare a standard UV-curable clear coating formulation.

Materials:

-

This compound

-

Amine Synergist (e.g., Ethyl-4-(dimethylamino)benzoate - EDAB)

-

Epoxy Acrylate Oligomer

-

Tripropyleneglycol Diacrylate (TPGDA) Monomer

-

Leveling Agent (e.g., BYK-333)

-

Amber glass vials

-

Magnetic stirrer and stir bars

-

Analytical balance

Procedure:

-

In an amber glass vial, weigh the epoxy acrylate oligomer and TPGDA monomer according to the desired formulation ratio (e.g., 60:33 wt%).

-

Place the vial on a magnetic stirrer and mix until a homogeneous solution is obtained.

-

Add the leveling agent (e.g., 0.1 wt%) and continue stirring.

-

Add the amine synergist (e.g., 4 wt%) and stir until completely dissolved.

-

Finally, add this compound (e.g., 3 wt%) and continue stirring in the dark until it is fully dissolved.

-

Store the formulation in the amber vial to protect it from light.

Protocol 2: UV Curing and Film Characterization

Objective: To cure the prepared formulation and evaluate the physical properties of the resulting film.

Materials and Equipment:

-

Prepared UV-curable formulation

-

Substrate (e.g., glass panels, steel panels, or plastic films)

-

Film applicator (e.g., bird applicator or wire-wound rod)

-

UV curing system (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength)

-

Radiometer

-

Pencil hardness tester

-

Cross-hatch adhesion tester

-

Methyl ethyl ketone (MEK) and cotton swabs

Procedure:

-

Film Application: Apply the formulation onto the substrate using a film applicator to achieve a uniform film thickness (e.g., 25 µm).

-

UV Curing: Place the coated substrate on the conveyor of the UV curing system. Set the desired UV dose (e.g., 500 mJ/cm²) and conveyor speed. Pass the sample under the UV lamp.

-

Surface Cure Assessment (Tack-Free Test): Immediately after curing, lightly touch the surface with a cotton ball. If no fibers adhere, the surface is considered tack-free.

-

Pencil Hardness Test: After the film has cooled to room temperature, perform the pencil hardness test according to ASTM D3363.

-

Adhesion Test: Perform the cross-hatch adhesion test according to ASTM D3359.

-

Solvent Resistance Test: Perform the MEK double rub test according to ASTM D5402.

Safety Precautions

-

Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

UV radiation is harmful to the eyes and skin. Ensure that the UV curing system is properly shielded and that appropriate UV-blocking safety glasses are worn.

-

Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.

Conclusion

Application Notes and Protocols: Utilizing 4-Benzoylmorpholine in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals, prized for their ability to enhance physicochemical properties such as solubility and metabolic stability. 4-Benzoylmorpholine, a stable and readily available compound, presents itself as a valuable synthon for the introduction of the morpholine moiety in the synthesis of complex pharmaceutical intermediates. The benzoyl group can serve as a protecting group for the morpholine nitrogen, allowing for selective reactions at other sites of a molecule. Subsequent deprotection reveals the secondary amine for further functionalization.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a key intermediate for the antibiotic, Linezolid. A comparative overview with the established synthesis route is presented, highlighting the potential advantages of using a protected morpholine derivative.

Application in the Synthesis of a Linezolid Intermediate

Linezolid is a crucial antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria. A key intermediate in its synthesis is 3-fluoro-4-morpholinoaniline. The established synthesis of this intermediate involves the direct nucleophilic aromatic substitution (SNAr) of morpholine onto an activated fluoroaromatic compound. An alternative approach, proposed herein, utilizes this compound in the SNAr reaction, followed by a deprotection step.

Established Synthetic Route to 3-fluoro-4-morpholinoaniline

The conventional synthesis of 3-fluoro-4-morpholinoaniline proceeds in two main steps:

-

Nucleophilic Aromatic Substitution (SNAr): Morpholine reacts with 1,2-difluoro-4-nitrobenzene to yield 4-(2-fluoro-4-nitrophenyl)morpholine.

-

Reduction of the Nitro Group: The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is reduced to an amine to afford the final product, 3-fluoro-4-morpholinoaniline.

Experimental Workflow for the Established Synthesis of 3-fluoro-4-morpholinoaniline

Caption: Established two-step synthesis of 3-fluoro-4-morpholinoaniline.

Proposed Synthetic Route Utilizing this compound

This proposed route introduces this compound as a protected form of the nucleophile in the SNAr reaction. This approach may offer better control over the reaction and solubility of the intermediate. The synthesis involves three steps:

-

Nucleophilic Aromatic Substitution (SNAr): this compound reacts with 1,2-difluoro-4-nitrobenzene to form 4-benzoyl-4-(2-fluoro-4-nitrophenyl)morpholine.

-

Deprotection of the N-Benzoyl Group: The benzoyl group is removed to yield 4-(2-fluoro-4-nitrophenyl)morpholine.

-

Reduction of the Nitro Group: The nitro group is reduced to furnish 3-fluoro-4-morpholinoaniline.

Proposed Experimental Workflow Using this compound

Caption: Proposed three-step synthesis of 3-fluoro-4-morpholinoaniline using this compound.

Data Presentation

The following tables summarize the reaction conditions and reported yields for the key steps in both the established and proposed synthetic routes.

Table 1: Established Synthesis of 3-fluoro-4-morpholinoaniline

| Step | Reactants | Reagents & Conditions | Product | Yield (%) |

| 1. SNAr | Morpholine, 1,2-Difluoro-4-nitrobenzene | Neat, 100 °C, 4 h | 4-(2-Fluoro-4-nitrophenyl)morpholine | ~95% |

| 2. Reduction | 4-(2-Fluoro-4-nitrophenyl)morpholine | Fe, NH₄Cl, Ethanol/H₂O, Reflux, 4 h | 3-Fluoro-4-morpholinoaniline | ~90% |

Table 2: Proposed Synthesis of 3-fluoro-4-morpholinoaniline using this compound

| Step | Reactants | Proposed Reagents & Conditions | Product | Expected Yield (%) |

| 1. SNAr | This compound, 1,2-Difluoro-4-nitrobenzene | K₂CO₃, DMSO, 120 °C, 12 h | 4-Benzoyl-4-(2-fluoro-4-nitrophenyl)morpholine | >85% (Estimated) |

| 2. Deprotection | 4-Benzoyl-4-(2-fluoro-4-nitrophenyl)morpholine | Conc. HCl, Reflux, 6 h OR NaOMe, Methanol, Reflux, 4 h | 4-(2-Fluoro-4-nitrophenyl)morpholine | >80% (Estimated) |

| 3. Reduction | 4-(2-Fluoro-4-nitrophenyl)morpholine | Fe, NH₄Cl, Ethanol/H₂O, Reflux, 4 h | 3-Fluoro-4-morpholinoaniline | ~90% |

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine (Established Method)

Materials:

-

Morpholine

-

1,2-Difluoro-4-nitrobenzene

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

Procedure:

-

To a round-bottom flask, add 1,2-difluoro-4-nitrobenzene (1.0 eq).

-

With stirring, add morpholine (2.5 eq) dropwise.

-

Heat the reaction mixture to 100 °C and maintain for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the mixture and stir until a solid precipitate forms.

-

Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 4-(2-fluoro-4-nitrophenyl)morpholine.

Protocol 2: Synthesis of 3-Fluoro-4-morpholinoaniline (Established Method)

Materials:

-

4-(2-Fluoro-4-nitrophenyl)morpholine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, suspend 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add ammonium chloride (1.0 eq) and iron powder (3.0 eq) to the suspension.

-

Heat the mixture to reflux and maintain for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 3-fluoro-4-morpholinoaniline.

Protocol 3: Proposed Synthesis of 4-Benzoyl-4-(2-fluoro-4-nitrophenyl)morpholine

Materials:

-

This compound

-

1,2-Difluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), 1,2-difluoro-4-nitrobenzene (1.1 eq), and potassium carbonate (1.5 eq) in DMSO.

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to obtain 4-benzoyl-4-(2-fluoro-4-nitrophenyl)morpholine.

Protocol 4: Proposed Deprotection of 4-Benzoyl-4-(2-fluoro-4-nitrophenyl)morpholine

Method A: Acidic Hydrolysis

-

Suspend 4-benzoyl-4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq) in concentrated hydrochloric acid.

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(2-fluoro-4-nitrophenyl)morpholine.

Method B: Basic Hydrolysis

-

Dissolve 4-benzoyl-4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq) in methanol.

-

Add a solution of sodium methoxide in methanol (1.5 eq).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction and neutralize with dilute hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(2-fluoro-4-nitrophenyl)morpholine.

Conclusion

The use of this compound as a protected morpholine synthon offers a potentially valuable alternative in the synthesis of pharmaceutical intermediates like 3-fluoro-4-morpholinoaniline. While this approach introduces an additional deprotection step, it may provide advantages in terms of reaction control, purification of intermediates, and overall process robustness. The provided protocols for both the established and proposed routes offer a solid foundation for researchers to explore and optimize the synthesis of this key Linezolid intermediate. Further investigation into the optimization of the deprotection step for N-benzoyl morpholine derivatives bearing electron-withdrawing groups is warranted to fully establish the industrial viability of this proposed route.

High-Performance Liquid Chromatography (HPLC) method for analyzing 4-Benzoylmorpholine purity.

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Benzoylmorpholine Purity

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the determination of purity for this compound using High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a robust and reliable method for quality control and analytical research.

Introduction